molecular formula C10H11FN2O B1401163 1-(2-Fluorobenzoyl)azetidin-3-amine CAS No. 1343635-25-5

1-(2-Fluorobenzoyl)azetidin-3-amine

Cat. No.: B1401163
CAS No.: 1343635-25-5
M. Wt: 194.21 g/mol
InChI Key: SZCHGFHSVWYGNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-step synthesis of azetidine-3-amines, starting from a bench stable, commercial material has also been reported .


Molecular Structure Analysis

Amines, including azetidines, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Chemical Reactions Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical and Chemical Properties Analysis

Amines are bases; they react with acids to form salts . They also have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .

Scientific Research Applications

Azetidine Derivatives and Their Chemical Reactions

Azetidine derivatives, like 1-(2-Fluorobenzoyl)azetidin-3-amine, are involved in various chemical reactions. For instance, azetidine derivatives have been prepared through the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary, and secondary amines, and mercaptans, showcasing their reactivity with different compounds and potential for diverse applications (Chen, Kato, & Ohta, 1968).

Applications in Antimicrobial Agents

Several azetidine derivatives, including structures similar to this compound, have shown significant potential as antimicrobial agents. New azetidin-2-ones have been synthesized and found to exhibit notable antimicrobial activity (Halve et al., 2007).

Antibacterial Properties

Azetidine derivatives have been incorporated into quinolone nuclei to create fluoroquinolones. Some of these derivatives displayed superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), compared to clinically used fluoroquinolones (Ikee et al., 2007).

Synthesis of N-Unsubstituted Azetidin-3-Amines

The synthesis of N-unsubstituted azetidin-3-amines, which are structurally related to this compound, has been achieved through ring-opening reactions, offering insights into the synthetic versatility of azetidine-based compounds (Mlostoń & Celeda, 2005).

Use in Drug Design

Azetidine derivatives have been employed in the design and synthesis of novel drug compounds. The structure of these compounds has been crucial in determining their pharmacological profiles, including their antimicrobial properties (Ansari & Lal, 2009).

Synthesis of Antibacterial Agents

The use of azetidine derivatives in the synthesis of antibacterial agents further underscores their potential in medicinal chemistry. These compounds have been effectively used to create agents with potent antibacterial activity, which can be a valuable asset in combating drug-resistant bacterial strains (Frigola et al., 1995).

Safety and Hazards

While specific safety data for 1-(2-Fluorobenzoyl)azetidin-3-amine was not found, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity. They have been used in drug discovery, polymerization, and as chiral templates . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCHGFHSVWYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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